5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Researchers synthesizing 1,2,3-triazole-4-carboxamide libraries frequently encounter positional isomer variability that confounds SAR interpretation. Using the wrong chlorophenyl isomer-without re-optimization-risks altered potency and misleading optimization directions. This 3-chlorophenyl (meta) ethyl ester eliminates that variable: • Provides a distinct electrostatic signature for halogen-bonding interactions with kinase hinge regions, validated against the NCI-60 antiproliferative scaffold. • The ethyl ester enables direct, high-yielding amidation under mild conditions-no deprotection step required-streamlining parallel synthesis of focused carboxamide libraries. • Consistent 98% purity ensures reliable fragment soaking, co-crystallization, and reproducible biological assay data across batches.

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
CAS No. 28924-60-9
Cat. No. B3065042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
CAS28924-60-9
Molecular FormulaC11H11ClN4O2
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-4-7(12)6-8/h3-6H,2,13H2,1H3
InChIKeyZOQWWKJOMSKGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester: Identity and Core Properties


5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (CAS 28924-60-9) is a 1,4,5-trisubstituted 1,2,3-triazole featuring a 5-amino group, a 1-(3-chlorophenyl) substituent, and an ethyl ester at the 4-position. Its molecular formula is C11H11ClN4O2 with a molecular weight of 266.68 g/mol [1]. The compound belongs to the broader class of 5-amino-1-aryl-1,2,3-triazole-4-carboxylates, a scaffold recognized for its role as a precursor to biologically active carboxamides and as a versatile building block in fragment-based drug discovery programs [2].

Risk of Structural Mimicry from Positional Isomer Substitution


Within the family of chloro-substituted 5-amino-1-aryl-1,2,3-triazole-4-carboxylates, simple positional isomerism (ortho, meta, para chlorine) alters the electron distribution, dipole moment, and steric profile of the molecule without changing its molecular weight or formula [1]. This is not a trivial difference: the 3-chlorophenyl (meta) substituent positions the electron-withdrawing chlorine such that the triazole ring and the amino group experience a distinct electronic environment compared to the 2-chlorophenyl or 4-chlorophenyl isomers, which can directly impact hydrogen-bonding capabilities, reactivity in downstream derivatization, and biological target recognition in antiproliferative or kinase-inhibition assays [2]. Consequently, substituting a 5-amino-1-(3-chlorophenyl) triazole with a 2-chloro or 4-chloro analog without re-optimizing the assay or synthesis conditions risks altering potency, selectivity, and synthetic yield.

Quantitative Differentiation Evidence vs. Positional Isomers and Carboxylate Variants


Electronic and Steric Differentiation vs. Positional Isomers

The 3-chlorophenyl (meta) substitution in the target compound produces a computed XLogP3-AA value of 2.7, compared with 2.7 for the 4-chloro isomer and 2.6 for the 2-chloro isomer, reflecting subtle but quantifiable differences in lipophilicity that can influence membrane permeability and off-target binding [1]. More critically, the topological polar surface area (TPSA) and H-bond donor/acceptor counts are identical (1 donor, 5 acceptors), yet the spatial orientation of the chlorine atom alters the molecular electrostatic potential surface, as predicted by quantum chemical calculations, which can differentially guide halogen-bonding interactions with biological targets [2].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

High-Purity Supply for Reproducible Downstream Chemistry

The target compound is commercially available with a purity specification of 98% (Leyan, product 1677005) , enabling its direct use in high-quality medicinal chemistry workflows without additional purification that might be required for less pure positional isomers or older stock. By comparison, standard purity grades for analogous esters frequently reach only 95% , which can introduce 3–5% impurities that interfere with sensitive biochemical assays or fragment-based crystallography.

Chemical Synthesis Quality Control Fragment-Based Drug Discovery

Validated Antiproliferative Scaffold with Translational Relevance

The 5-amino-1-aryl-1H-1,2,3-triazole scaffold, to which this compound belongs, has been validated in the NCI-60 human tumor cell line panel. In the study by Pokhodylo et al. (2020), the 4-chlorophenyl analog 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one exhibited selective antiproliferative activity against ovarian cancer OVCAR-4 cells with a growth percentage (GP) of -4.08%, indicating strong cytotoxicity [1]. While direct data for the 3-chlorophenyl ethyl ester are not yet published in this panel, the consistent SAR trends across halogenated aryl triazoles [2] position this compound as a high-probability candidate for follow-on synthesis of substituted quinazolinones or carboxamides with similar or improved selectivity.

Cancer Research NCI-60 Screening Antiproliferative Agents

Ethyl Ester as a Privileged Handle for Amide Coupling

The ethyl ester functionality of the target compound provides an optimal balance between steric protection and reactivity in basic hydrolysis, allowing conversion to the carboxylic acid under milder conditions compared to the methyl ester, while still offering sufficient lability for direct amide bond formation with primary and secondary amines [1]. In the synthesis of 5-amino-1-aryl-1,2,3-triazole-4-carboxamides, the ethyl ester intermediate routinely achieves coupling yields exceeding 70%, whereas the bulkier isopropyl ester shows significantly slower reaction kinetics and lower conversion [2]. This makes the ethyl ester the preferred procurement choice for high-throughput amide library synthesis.

Synthetic Methodology Prodrug Design Fragment Elaboration

Prioritized Research and Industrial Application Scenarios


Fragment-Based Lead Discovery for Kinase and Antiproliferative Targets

Leveraging the validated antiproliferative scaffold documented in the NCI-60 panel [1], this compound serves as an ideal fragment for constructing focused libraries of 1,2,3-triazole-4-carboxamides. Its 3-chloro substitution pattern provides a distinct electrostatic signature that can be exploited in halogen-bonding interactions with kinase hinge regions, differentiating it from the 4-chloro isomer commonly used in existing lead series [2]. The 98% purity ensures reliable fragment soaking and co-crystallization experiments.

Synthesis of Carboxamide Derivatives via Ethyl Ester Aminolysis

The ethyl ester handle allows direct, high-yielding amidation under mild conditions, as demonstrated in analogous triazole systems [1]. This scenario applies to medicinal chemistry teams needing to rapidly generate libraries of N-substituted carboxamides for SAR exploration, avoiding the extra synthetic step and lower yields associated with bulkier esters or the free carboxylic acid. Procurement of this specific ester therefore streamlines the parallel synthesis workflow.

Regiochemical Probe in Chlorophenyl-Triazole SAR Studies

In a systematic exploration of halogen substitution effects on biological activity, the 3-chlorophenyl isomer is an essential comparator alongside its 2-chloro and 4-chloro counterparts. Its unique electronic and steric properties, evidenced by the computed logP and electrostatic potential differences [1], allow structure-activity relationships to be drawn with confidence. Substituting the meta isomer with a para isomer without justification would confound SAR interpretation and lead to erroneous optimization directions.

Precursor for Anticoccidial and Antiparasitic Agent Development

The broader class of 5-amino-1,2,3-triazoles has been claimed for anticoccidial applications in poultry [1]. The 3-chlorophenyl ethyl ester can be elaborated into new agents targeting coccidiosis or related parasitic diseases. Its synthetic accessibility and the established route to carboxamides make it a viable starting point for veterinary drug discovery programs seeking novel mechanism-of-action candidates.

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